Methyl 3-hydroxy-2-methylidenepentanoate
Description
Properties
CAS No. |
18052-21-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-methylidenepentanoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h6,8H,2,4H2,1,3H3 |
InChI Key |
WXZUVXFBEAOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-hydroxy-2-methylidenepentanoate
Synthesis via Morita-Baylis-Hillman Adducts and Curtius Rearrangement
One of the most effective synthetic routes to this compound involves the use of Morita-Baylis-Hillman (MBH) adducts as key intermediates, followed by a Curtius rearrangement sequence. This method was extensively studied by Amarante et al. (2011), who demonstrated a three-step sequence starting from MBH adducts to yield α-hydroxy ketones (acyloins), which are structurally related to the target compound.
Key Steps:
MBH Adduct Formation: Aldehydes react with methyl acrylate in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) under sonication at mild temperatures (30–50 °C) to afford MBH adducts in good to high yields. The reaction conditions include the use of ionic liquids as additives for certain substrates to enhance yield and selectivity.
Hydrolysis and Protection: The MBH adducts undergo hydrolysis using lithium hydroxide in a mixture of acetonitrile and water, yielding hydroxy acids in near quantitative yields (>98%). Due to instability during subsequent steps, the secondary hydroxyl group is often protected (e.g., silylation) before further transformations.
Curtius Rearrangement: The hydroxy acid derivatives are converted to acyl azides via treatment with ethyl chloroformate and sodium azide under cold conditions (0 ºC). Subsequent thermal rearrangement in refluxing toluene generates isocyanates, which upon hydrolysis yield the α-hydroxy ketones (acyloins).
Deprotection: Final deprotection steps remove protecting groups (e.g., TBS and benzyl) under acidic and catalytic hydrogenation conditions to furnish the target compound.
Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| MBH Adduct Formation | Aldehyde + methyl acrylate + DABCO, 30–50 °C, sonication | Good to high (varies) | Use of ionic liquids enhances yield |
| Hydrolysis | LiOH in CH3CN:H2O (1:1), room temp | >98 | Hydroxy acid formation |
| Protection | Silylation (e.g., TBSCl) | Quantitative | Protects secondary hydroxyl group |
| Curtius Rearrangement | Ethyl chloroformate, NaN3, 0 ºC, reflux in toluene | 35–50 (overall for 3 steps) | Formation of acyloins |
| Deprotection | HCl in CH2Cl2:MeOH, Pd/C hydrogenation | 87–98 | Removal of protecting groups |
This method is notable for its simplicity, use of common reagents, and avoidance of stringent conditions such as anhydrous solvents or low temperatures.
Alternative Catalytic Asymmetric Hydrogenation Approaches
Another preparation method involves asymmetric hydrogenation catalyzed by rhodium or iridium complexes, which can selectively reduce precursors to this compound with high enantiomeric excess (ee). These methods typically use chiral ligands and operate at low temperatures (around 0 °C) in methanol solvent.
Catalysts and Selectivity:
| Catalyst | Catalyst Loading (mol%) | Selectivity (%) | Enantiomeric Excess (ee) (%) | Notes |
|---|---|---|---|---|
| Rhodium complex (DIPAMP) | 1–4 | >99.6 | Up to 99.9 | High enantioselectivity |
| Iridium complex (PCx3)(py)(C8H12)IrPF6 | 2.5–5 | >99.7 | Up to 99.9 | Effective in methanol solvent |
This catalytic asymmetric hydrogenation is highly efficient for producing optically active this compound, often used in pharmaceutical intermediate synthesis.
Analytical and Characterization Data
Characterization of this compound and its intermediates typically involves:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded on Bruker or Inova instruments at 250–500 MHz for protons and 62.5–125 MHz for carbons.
High-Resolution Mass Spectrometry (HRMS): Q-TOF Micromass equipment used for accurate mass determination.
Thin Layer Chromatography (TLC): Detection with 5% ethanolic phosphomolybdic acid and heating.
Chromatography: Flash silica gel column chromatography using ethyl acetate and hexanes as eluents for purification.
These techniques confirm structure, purity, and stereochemistry of the synthesized compound and intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of methyl 3-oxo-2-methylidenepentanoate.
Reduction: Formation of methyl 3-hydroxy-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the reagent used.
Scientific Research Applications
Methyl 3-hydroxy-2-methylidenepentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-methylidenepentanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylene group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to act as an intermediate in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Functional Group Variations
2.3. Spectral and Physical Properties
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural elucidation of Methyl 3-hydroxy-2-methylidenepentanoate?
- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to identify the methylidene (CH₂) group and hydroxyl (OH) proton environments. For example, the methylidene group typically appears as a singlet in the <sup>1</sup>H NMR spectrum (δ 4.8–5.2 ppm) due to lack of neighboring protons . IR spectroscopy can confirm the ester carbonyl (C=O, ~1700–1750 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups. Mass spectrometry (EI-MS) provides molecular ion ([M]⁺) and fragmentation patterns to verify the molecular formula .
Q. What synthetic strategies are feasible for preparing β-keto esters like this compound?
- Methodological Answer : Utilize Claisen condensation between methyl acetate and a ketone derivative (e.g., 3-pentanone) under basic conditions (NaOEt/EtOH). Alternatively, employ propionitrile and methyl bromoacetate in a one-step synthesis via nucleophilic acyl substitution, as demonstrated for Methyl 3-oxo-pentanoate . Retrosynthesis tools (e.g., AI-powered Template_relevance models) can predict viable routes by analyzing bond disconnections and reagent compatibility .
Advanced Research Questions
Q. How can diastereomer formation during synthesis be minimized or resolved?
- Methodological Answer : Diastereomers may arise from stereochemical instability at the hydroxyl-bearing carbon. Use chiral chromatography (e.g., HPLC with a Chiralpak® column) or enzymatic resolution (lipases or esterases) to separate isomers. For characterization, compare retention times with analytical standards (e.g., HY-W012708 for 3-Amino-4-methylpentanoic acid diastereomers) and validate via circular dichroism (CD) spectroscopy .
Q. What experimental conditions mitigate keto-enol tautomerism in β-keto esters during analysis?
- Methodological Answer : Stabilize the keto form by conducting NMR in aprotic solvents (CDCl₃) at low temperatures (−20°C) to slow tautomerization. For IR, use dry films to reduce hydrogen bonding that promotes enolization . In synthetic steps, employ bulky protecting groups (e.g., TMS ethers) on the hydroxyl moiety to block tautomerization .
Q. How do computational methods aid in predicting reaction pathways for methylidene-containing compounds?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for methylidene group reactivity. Tools like Template_relevance Reaxys or Pistachio_ringbreaker databases identify analogous reactions (e.g., cyclization or Michael additions) to guide experimental design .
Data Interpretation & Optimization
Q. How should contradictory NMR data between synthetic batches be addressed?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to distinguish between stereoisomers or impurities. For example, unexpected coupling in <sup>1</sup>H NMR may indicate residual solvent or byproducts like 3-methyl-2-pentanone (CAS 565-61-7) from incomplete esterification . Optimize purification via fractional distillation or preparative TLC.
Q. What are the thermal stability thresholds for this compound under storage?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset (typically >150°C for β-keto esters). Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Monitor via <sup>13</sup>C NMR for carbonyl group integrity over time .
Safety & Handling
Q. What safety protocols are critical for handling methylidene-containing β-keto esters?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to volatility (vapor pressure ~11.6 mmHg at 25°C) . For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Emergency procedures should follow guidelines for β-keto esters (e.g., Methyl 3-oxo-pentanoate SDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
